molecular formula C18H14N6O4 B3020080 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-61-7

3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B3020080
CAS No.: 892481-61-7
M. Wt: 378.348
InChI Key: YRNPNQIHVTWRLN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H14N6O4 and its molecular weight is 378.348. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H16N6O4
  • Molecular Weight : 392.375 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. Specifically, compounds within this class have shown efficacy against various cancer types by inhibiting key proteins involved in tumorigenesis. For instance:

  • Inhibition of USP28 : The compound has been identified as a potent inhibitor of the ubiquitin-specific protease 28 (USP28), which plays a critical role in the regulation of oncogenic pathways. An IC50 value of 1.1 μmol/L was reported for a closely related derivative, indicating strong inhibition potential against cancer cell proliferation .

The biological activity of triazolo[4,5-d]pyrimidines often involves:

  • Inhibition of Protein Stability : By targeting deubiquitinating enzymes like USP28, these compounds can destabilize proteins that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Treatment with these compounds has been shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have documented the biological effects of triazolo[4,5-d]pyrimidine derivatives:

  • Study on Gastric Cancer Cells :
    • A derivative similar to the compound demonstrated significant cytotoxicity in HGC-27 gastric cancer cells. The treatment led to decreased levels of USP28 and its substrates (LSD1 and c-Myc), suggesting a mechanism involving proteasomal degradation .
  • Breast and Colorectal Cancer Studies :
    • Other derivatives have shown promise in inhibiting cell growth in breast cancer and colorectal cancer models. The mechanism involved interference with cell cycle progression and epithelial-mesenchymal transition (EMT) .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (μmol/L)Cancer Type
Compound 19USP281.1Gastric
Compound XLSD18.0Breast
Compound Yc-Myc>100Colorectal

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-28-15-7-5-13(6-8-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-3-2-4-14(9-12)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPNQIHVTWRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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